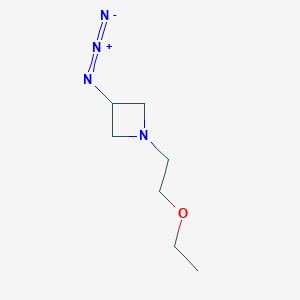

3-Azido-1-(2-ethoxyethyl)azetidine

Description

Propriétés

IUPAC Name |

3-azido-1-(2-ethoxyethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O/c1-2-12-4-3-11-5-7(6-11)9-10-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOXMIBTUCAQCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1CC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

3-Azido-1-(3,4-dichlorobenzyl)azetidine ():

- Molecular Weight : 257.118

- Substituents : 3-azido, 1-(3,4-dichlorobenzyl).

- Impact of Substituents : The electron-withdrawing chlorine atoms on the benzyl group increase electrophilicity and may reduce thermal stability compared to the electron-donating 2-ethoxyethyl group in the target compound.

- Substituents : 3-halo (e.g., Cl, Br).

- Reactivity : Serve as precursors for nucleophilic substitution reactions. In contrast, the 3-azido group in the target compound enables photolytic decomposition or cycloaddition (e.g., with alkynes).

Table 1: Structural and Physical Properties

| Compound | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|

| 3-Azido-1-(2-ethoxyethyl)azetidine | ~212.25* | 3-azido, 1-(2-ethoxyethyl) | Likely higher solubility in polar solvents due to ethoxy group |

| 3-Azido-1-(3,4-dichlorobenzyl)azetidine | 257.118 | 3-azido, 1-(3,4-dichlorobenzyl) | Lower solubility, higher lipophilicity |

| 3-Chloroazetidine | 105.56 | 3-Cl | Reactive toward nucleophiles |

*Estimated based on molecular formula.

Photochemical Behavior

- Vinyl Azides (): Compounds like 3-azido-1-phenylpropenone undergo UV-induced decomposition, releasing N₂ gas and forming reactive vinyl nitrenes. This causes crystal disintegration.

- The 2-ethoxyethyl group may stabilize the molecule by donating electrons, reducing decomposition rates compared to vinyl azides .

Méthodes De Préparation

General Synthetic Strategy Overview

The synthesis of 3-Azido-1-(2-ethoxyethyl)azetidine generally involves:

- Formation of the azetidine ring or functionalized azetidine intermediates.

- Introduction of the 2-ethoxyethyl substituent at the nitrogen atom.

- Introduction of the azido group at the 3-position via nucleophilic substitution of a suitable leaving group (e.g., halide or mesylate) by sodium azide.

Preparation of Azetidine Core and Functionalization

Azetidine Ring Synthesis

Azetidine derivatives are commonly prepared by intramolecular cyclization of haloamines or via aminolysis of epoxy amines catalyzed by Lewis acids such as lanthanide triflates (e.g., La(OTf)3). For example, La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines affords azetidines regioselectively under mild conditions, providing a versatile route to substituted azetidines.

Representative Experimental Data

Detailed Reaction Example from Literature

A typical synthesis according to the patent WO2000063168A1 involves:

- Preparation of 3-amino-azetidine intermediates by improved methods enhancing yield and scope.

- Conversion of 3-amino-azetidines to 3-halo or mesylate derivatives.

- Treatment of these intermediates with sodium azide to substitute the halogen or mesylate group with azide at the 3-position.

- Purification by extraction and crystallization to obtain the azido azetidine derivative in high purity and yield.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Azido-1-(2-ethoxyethyl)azetidine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the azetidine core. For example, starting with 1-(2-ethoxyethyl)azetidine, the azide group can be introduced via nucleophilic substitution or diazo transfer reactions. Critical steps include controlling reaction temperature (<0°C for azide stability) and using anhydrous conditions to avoid side reactions. Purity validation requires HPLC (≥95% purity) coupled with NMR (to confirm substitution patterns) and mass spectrometry (to verify molecular weight). Residual solvents should be quantified via GC-MS .

Q. What safety protocols are critical when handling this compound due to its azide group?

- Methodological Answer : Azides are shock-sensitive and may decompose explosively. Key protocols include:

- Storage : Inert atmosphere (argon/nitrogen), dark glass containers at ≤-20°C.

- Handling : Use blast shields, avoid metal spatulas (static sparks), and conduct reactions in fume hoods.

- Disposal : Quench with aqueous sodium nitrite or ceric ammonium nitrate to degrade azides safely. Safety data sheets for analogous azides recommend <1g scale for initial testing .

Q. How is the azide group in this compound utilized in click chemistry applications?

- Methodological Answer : The azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. For bioconjugation, react with alkyne-functionalized biomolecules (e.g., proteins, nucleic acids) in PBS buffer (pH 7.4) with 1 mM CuSO₄ and sodium ascorbate (reducing agent). Reaction progress is monitored via FT-IR (disappearance of azide peak at ~2100 cm⁻¹) or LC-MS .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A 2³ factorial design can optimize yield by testing variables:

- Factors : Temperature (0°C vs. 25°C), solvent (THF vs. DMF), and stoichiometry (1:1 vs. 1:2 azide precursor).

- Response : Yield (%) and purity (HPLC). Statistical analysis (ANOVA) identifies significant interactions. For example, low temperature and THF may minimize byproducts. Software like JMP or Design-Expert automates this workflow .

Q. What computational methods predict the reactivity of the azetidine ring in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring strain and nucleophilic sites. Key parameters:

- NBO Analysis : Charge distribution at nitrogen and adjacent carbons.

- Transition State Modeling : For ring-opening reactions (e.g., acid-catalyzed hydrolysis).

- Molecular Dynamics : Simulate solvent effects on stability. Tools like Gaussian or ORCA are standard .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

- Blinded Replication : Repeat assays in multiple labs with standardized protocols (e.g., ATP-based viability assays).

- Impurity Profiling : Use LC-HRMS to identify degradation products (e.g., hydrolyzed azides).

- Meta-Analysis : Pool data from ≥5 studies to assess effect size heterogeneity via Cochran’s Q test .

Q. What strategies improve the stability of this compound under different storage conditions?

- Methodological Answer : Stability studies (ICH Q1A guidelines):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.